2,4-Diamino-6-methoxymethylpteridine
Description
2,4-Diamino-6-methoxymethylpteridine is a pteridine derivative characterized by a methoxymethyl substituent at the 6-position of the pteridine core. Its molecular formula is C₈H₁₀N₆O, with a molar mass of 206.22 g/mol and a melting point of 255–256°C (from dimethylformamide recrystallization) . The compound was synthesized in 85% yield via a reaction pathway involving trifluoroacetic acid, as confirmed by NMR analysis (δ 3.26 ppm for -OCH₃, δ 4.54 ppm for -CH₂O-, and δ 8.47 ppm for C7-H) .
Properties
CAS No. |
40110-13-2 |
|---|---|
Molecular Formula |
C8H10N6O |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
6-(methoxymethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C8H10N6O/c1-15-3-4-2-11-7-5(12-4)6(9)13-8(10)14-7/h2H,3H2,1H3,(H4,9,10,11,13,14) |
InChI Key |
DXHDRUQEMANTMU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C2C(=N1)C(=NC(=N2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Pteridine Derivatives
Key Observations :
- Substituent Effects: The methoxymethyl group in the target compound balances polarity and steric hindrance, whereas the p-methoxyphenyl group in its hydrochloride analogue increases aromaticity and solubility . The methyl(phenyl)amino substituent in the third compound introduces a bulky, lipophilic group, likely altering binding affinity in biological systems .
- Synthetic Utility : The target compound’s high yield (85%) contrasts with the lack of synthetic data for the others, suggesting its practicality in scalable synthesis .
Pyrimidine and Purine Analogues
Table 2: Comparison with Pyrimidine/Purine Derivatives
Key Observations :
- Acidity/Basicity: The target pteridine’s methoxymethyl group likely confers a pKa intermediate between the basic 2,4-diamino-6-methylpyrimidine (pKa 7.7) and the acidic 2,4-diamino-6-hydroxypyrimidine (pKa 3.5) .
- Biological Relevance: Unlike purine analogues (e.g., 2,6-diaminopurine), the pteridine core is less common in natural nucleotides but critical in folate metabolism .
Table 3: Comparison with Coenzyme-Related Pteridines
Key Observations :
- Therapeutic Potential: Methotrexate analogues with extended side chains (e.g., benzamido groups) exhibit potent enzyme inhibition, whereas the simpler structure of this compound may prioritize pharmacokinetic properties over potency .
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